molecular formula C11H12N2O2S2 B10812363 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoicacid

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoicacid

Cat. No.: B10812363
M. Wt: 268.4 g/mol
InChI Key: XBVBOHVUUTUFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and diketones under acidic or basic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate these targets through binding or inhibition, leading to its biological effects.

Comparison with Similar Compounds

  • 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid

  • 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine

Uniqueness: Compared to similar compounds, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid has a distinct molecular structure that may confer unique chemical and biological properties. Its specific arrangement of atoms and functional groups can lead to different reactivity and interactions with biological targets.

This comprehensive overview provides a detailed understanding of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBOHVUUTUFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.